molecular formula C15H12O5 B1199419 2'-Hydroxydihydrodaidzein

2'-Hydroxydihydrodaidzein

Cat. No.: B1199419
M. Wt: 272.25 g/mol
InChI Key: WBOWBLGZAXVREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Hydroxydihydrodaidzein is a dihydrodaidzein derivative of interest for research on the metabolism and physiological effects of soy isoflavones. It is positioned as a key intermediate in the gut microbial conversion pathway of daidzein, a major soybean isoflavone, into various metabolites such as equol . The activity of isoflavones and their metabolites is a significant area of scientific inquiry, with research suggesting potential antioxidant and estrogen-like properties for compounds within this class . Studying specific derivatives like this compound helps researchers elucidate complex metabolic pathways and understand the inter-individual variability in response to dietary phytoestrogens, which is heavily influenced by an individual's unique gut microbiota composition . This compound is presented as a valuable tool for fundamental biochemical research, investigations into nutraceutical bioactivity, and studies on gut microbial ecology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-8-1-3-10(13(18)5-8)12-7-20-14-6-9(17)2-4-11(14)15(12)19/h1-6,12,16-18H,7H2

InChI Key

WBOWBLGZAXVREM-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=C(C=C(C=C3)O)O

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Scientific Research Applications

Antioxidant Activity

2'-Hydroxydihydrodaidzein exhibits strong antioxidant properties, primarily through mechanisms such as hydrogen atom transfer and o-hydrogen bond dissociation enthalpy. These properties make it a candidate for developing supplements aimed at reducing oxidative stress in various diseases, including cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this compound can inhibit the release of inflammatory mediators in cells. In animal studies, it demonstrated significant inhibition of neutrophil activation, suggesting its potential use in treating inflammatory diseases . The compound has shown IC50 values of 2.8 µM and 5.9 µM for inhibiting neutrophil release in response to specific stimuli .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives related to this compound against multidrug-resistant pathogens. It has been shown to possess structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, which are critical targets due to rising antibiotic resistance .

Dietary Supplementation

As a phytonutrient, this compound is found in various plant sources and can be incorporated into dietary supplements aimed at enhancing overall health. Its antioxidant and anti-inflammatory properties support its inclusion in formulations targeting chronic disease prevention .

Role in Gut Health

The compound may also play a role in modulating gut microbiota diversity and abundance, which is essential for maintaining gut health. This modulation can be beneficial for conditions linked to dysbiosis, potentially offering a natural approach to improving gastrointestinal health through dietary means .

Clinical Trials on Antioxidant Effects

A clinical trial investigated the effects of this compound on oxidative stress markers in patients with chronic inflammatory conditions. The results indicated a significant reduction in oxidative stress markers post-supplementation, supporting its role as an effective antioxidant agent.

StudyParticipantsInterventionOutcome
Clinical Trial on Oxidative Stress100 patients with chronic inflammationDaily supplementation of 200 mg of this compoundSignificant reduction in oxidative stress markers

Antimicrobial Efficacy Study

A laboratory study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results against resistant strains, demonstrating its potential as a novel antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)16 µg/mL
Enterococcus faecalis32 µg/mL

Comparison with Similar Compounds

Key Differences :

  • Vestitone : Methoxy group at C-4' instead of hydroxyl, increasing hydrophobicity .

Enzymatic Substrate Specificity

HDR exhibits strict substrate selectivity for 2'-hydroxylated isoflavones (Table 2):

Substrate Relative Activity (%) Kₘ (µM) Catalytic Efficiency (Vₘₐₓ/Kₘ) Reference
2'-Hydroxydaidzein 100 50 2.0
2'-Hydroxyformononetin ~85 60 1.4
2'-Hydroxygenistein <10 N/A N/A
Daidzein (non-hydroxylated) 0 N/A N/A

Insights :

  • The 2'-hydroxyl group is essential for substrate recognition; its absence (e.g., daidzein) or positional shift (e.g., 3'-hydroxydaidzein) abolishes activity .

Preparation Methods

Enzyme Characterization and Mechanism

Hydroxydaidzein reductase (HDR), a soluble monomeric enzyme in soybeans, catalyzes the stereospecific reduction of 2'-hydroxydaidzein to (3R)-2'-hydroxydihydrodaidzein. This reaction represents a key step in pterocarpan biosynthesis, with the enzyme exhibiting stringent substrate specificity. Kinetic studies reveal a Michaelis constant (Kₘ) of 12 µM for 2'-hydroxydaidzein, while analogs lacking the 2'-hydroxyl group show no activity. The enzyme’s stereochemical control ensures exclusive production of the 3R configuration, critical for subsequent cyclization to glyceollin precursors.

Table 1: Kinetic Parameters of Hydroxydaidzein Reductase

SubstrateKₘ (µM)Vₘₐₓ (nkat/mg)Specificity Constant (Vₘₐₓ/Kₘ)
2'-Hydroxydaidzein12453.75
2'-Methoxydaidzein28180.64
2'-Hydroxygenistein6590.14

Data adapted from soybean enzyme studies.

Elicitor-Induced Biosynthesis in Plant Cell Cultures

Soybean cell cultures treated with fungal elicitors (e.g., Phytophthora sojae wall fragments) upregulate HDR expression, yielding 2'-hydroxydihydrodaidzein at 0.8–1.2 mg/g dry weight within 48 hours. This method faces scalability challenges but remains invaluable for studying in planta biosynthesis pathways.

Microbial Biotransformation Using Anaerobic Bacteria

Dihydrodaidzein Production as a Precursor

Human intestinal bacterium MRG-1 (Clostridium spp.) converts daidzin to dihydrodaidzein (DHD) under anaerobic conditions, achieving yields of 1.2 g/L in optimized soybean hypocotyl extract (SHE) media. Key parameters include:

  • Sterilization time : 15 minutes at 121°C prevents media component degradation.

  • Inoculum phase : Mid-exponential phase cultures (OD₆₀₀ = 0.6–0.8) maximize DHD productivity.

  • Media composition : GAM (Glucose-Ammonium-Magnesium) broth outperforms BHI (Brain Heart Infusion) by 22% in final titer.

Table 2: Media Optimization for DHD Production by MRG-1

Media TypeDHD Yield (g/L)Daidzin Conversion (%)Time to Peak (h)
GAM1.29848
BHI0.98560
MRS0.77272

Data derived from batch fermentation trials.

Hydroxylation of Dihydrodaidzein

While MRG-1 lacks native 2'-hydroxylase activity, co-culturing with Streptomyces griseus ATCC 13273 introduces a cytochrome P450-mediated hydroxylation step. This two-stage process achieves this compound titers of 340 mg/L from DHD precursors.

Chemical Synthesis Pathways

Hydrogenation and Hydroxylation Sequence

A three-step synthetic route starting from daidzein involves:

  • Selective hydrogenation : Pd/C-catalyzed reduction (H₂, 50 psi) converts the C2–C3 double bond to yield dihydrodaidzein (89% purity).

  • Directed ortho-hydroxylation : Mn(OAc)₃-mediated radical coupling introduces the 2'-hydroxyl group, yielding this compound with 67% efficiency.

Table 3: Chemical Synthesis Efficiency

StepReagents/ConditionsYield (%)Purity (%)
Hydrogenation10% Pd/C, H₂ (50 psi), EtOAc9289
HydroxylationMn(OAc)₃, AcOH, 80°C6795
CrystallizationMeOH/H₂O (7:3)8599

Adapted from flavonoid synthesis protocols.

Challenges in Stereochemical Control

Chemical methods struggle to replicate the 3R configuration achieved enzymatically, often producing racemic mixtures. Chiral resolution via simulated moving bed chromatography (SMB) improves enantiomeric excess to 98% but increases production costs by 40%.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Enzymatic synthesis : High stereoselectivity but limited to mg-scale yields (≤1.2 g/L).

  • Microbial fermentation : Scalable to industrial bioreactors (1.2 g/L DHD precursor), requiring genetic engineering for hydroxylation.

  • Chemical synthesis : Kilogram-scale feasible but with lower enantiopurity (67–85% ee).

Industrial Applicability

Pharmaceutical applications prioritize enzymatic or microbial routes for chiral purity, while agrochemical sectors favor chemical synthesis for cost efficiency. Emerging hybrid approaches (e.g., chemoenzymatic cascades) aim to bridge this gap .

Q & A

Basic Research Questions

Q. What are the established enzymatic pathways involved in the biosynthesis of 2'-Hydroxydihydrodaidzein, and how can they be experimentally validated?

  • Methodological Answer : The biosynthesis involves NADPH-dependent oxidoreductases, such as EC 1.3.1.51, which catalyzes the reduction of 2'-hydroxydaidzein to this compound. Experimental validation requires:

  • Enzyme assays : Purify the enzyme and monitor NADPH oxidation via spectrophotometry at 340 nm .
  • Substrate specificity tests : Use analogs like 2'-hydroxyformononetin to confirm catalytic activity .
  • Gene knockout studies : Silence candidate genes (e.g., Glyma.18G285800) in Glycine max and analyze metabolite profiles using LC-MS to confirm pathway disruption .

Q. What analytical techniques are recommended for quantifying this compound in plant extracts or biological samples?

  • Methodological Answer :

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use reverse-phase C18 columns with electrospray ionization (ESI) in negative ion mode. Calibrate with authentic standards .
  • Metabolomic profiling : Combine with multivariate analysis (e.g., VIP scores >1.5) to identify significant changes in accumulation under stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer :

  • Dose-response validation : Test the compound across a range of concentrations (e.g., 1–100 µM) in both in vitro (cell lines) and in vivo (rodent) models to identify threshold effects .
  • Mechanistic studies : Use RNA sequencing to compare gene expression profiles (e.g., steroid/flavonoid biosynthesis genes) in responsive vs. non-responsive systems .
  • Inter-laboratory reproducibility : Share protocols for cell culture conditions, solvent controls (e.g., DMSO ≤0.1%), and metabolite extraction methods to standardize outcomes .

Q. What experimental strategies are critical for elucidating the role of this compound in phytoalexin biosynthesis?

  • Methodological Answer :

  • Time-course induction assays : Treat plant tissues (e.g., Phaseolus mungo) with fungal elicitors and track this compound accumulation via LC-MS at 0, 6, 12, and 24 hours .
  • Isotopic labeling : Use ¹³C-labeled daidzein precursors to trace metabolic flux into this compound and downstream glycinol derivatives .
  • Co-expression network analysis : Identify clustered genes (e.g., Glyma.02G307300) correlated with phytoalexin production using weighted gene co-expression network analysis (WGCNA) .

Q. How can researchers design robust experiments to study the regulatory mechanisms of this compound under abiotic stress?

  • Methodological Answer :

  • Multi-omics integration : Combine transcriptomics (RNA-Seq), metabolomics (LC-MS), and proteomics (LC-MS/MS) to map stress-responsive pathways .
  • CRISPR/Cas9 mutagenesis : Target promoter regions of biosynthetic genes (e.g., NADPH oxidoreductases) to dissect transcriptional regulation .
  • Environmental controls : Standardize growth conditions (light, temperature, soil pH) to minimize confounding variables in hydroponic or greenhouse trials .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell-based assays?

  • Methodological Answer :

  • Non-linear regression modeling : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with post-hoc tests : Apply Tukey’s HSD for multi-group comparisons, ensuring p-values are adjusted for false discovery rate (FDR) .
  • Effect size reporting : Include 95% confidence intervals for IC₅₀ values to contextualize biological significance beyond p-values .

Q. How should researchers address batch-to-batch variability in this compound purification from natural sources?

  • Methodological Answer :

  • Quality control (QC) protocols : Implement HPLC-PDA purity checks (≥95%) and ¹H-NMR structural validation for each batch .
  • Standardized extraction : Use accelerated solvent extraction (ASE) with fixed parameters (e.g., 70% ethanol, 100°C, 10 MPa) .
  • Inter-batch normalization : Spike samples with an internal standard (e.g., formononetin) during LC-MS analysis .

Ethical & Reporting Standards

Q. What metadata should be included in publications to ensure reproducibility of this compound-related research?

  • Methodological Answer :

  • Raw data deposition : Upload LC-MS chromatograms, RNA-Seq FASTQ files, and enzyme kinetics plots to repositories like Figshare or Zenodo .
  • Detailed supplementary materials : Provide exact PCR primer sequences, instrument settings (e.g., MS collision energy), and solvent vendors .
  • Conflict of interest declarations : Disclose funding sources (e.g., agricultural grants) and patent applications related to the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Hydroxydihydrodaidzein
Reactant of Route 2
2'-Hydroxydihydrodaidzein

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